N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide (hereafter referred to as Compound A) is a pyrimidine-based small molecule characterized by:
- A 2-fluorophenoxy substituent at the pyrimidine C2 position.
- A methanesulfonylpiperidine-4-carboxamide group at the pyrimidine C5 position.
The fluorinated aromatic ring may enhance metabolic stability and binding affinity, while the sulfonamide and carboxamide groups contribute to solubility and target interaction .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-27(24,25)22-8-6-12(7-9-22)16(23)21-13-10-19-17(20-11-13)26-15-5-3-2-4-14(15)18/h2-5,10-12H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHISWSANYJBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-1-methanesulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrimidine Ring : A six-membered ring with nitrogen atoms that contributes to the compound's pharmacological properties.
- Methanesulfonyl Group : Known for enhancing solubility and metabolic stability.
- 2-Fluorophenoxy Moiety : Imparts unique interactions with biological targets.
Molecular Formula : C₁₆H₁₈FN₃O₃S
Molecular Weight : 345.4 g/mol
This compound has been shown to interact with various biological pathways:
- Inhibition of Receptor Tyrosine Kinases : The compound acts as an inhibitor of c-Met and VEGFR-2, both of which are critical in cancer cell proliferation and angiogenesis. The IC₅₀ values for these interactions have been reported at approximately 0.11 μM and 0.19 μM, respectively, indicating potent inhibitory activity against these targets .
- Impact on Cell Proliferation : In vitro studies have demonstrated that this compound significantly reduces the proliferation of cancer cell lines by modulating signaling pathways associated with cell growth and survival .
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit the expression of inflammatory mediators like prostaglandin E₂ and tumor necrosis factor-α, which are implicated in various inflammatory diseases .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : Various derivatives were tested for their ability to inhibit cancer cell lines, showing a consistent trend where modifications to the pyrimidine or phenoxy groups influenced potency .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 12d | c-Met | 0.11 |
| 12d | VEGFR-2 | 0.19 |
- Molecular Docking Studies : These studies provided insights into the binding interactions at the ATP-binding site of c-Met and VEGFR-2, suggesting a common mode of action among structurally similar compounds .
Comparative Analysis with Related Compounds
To contextualize its activity, a comparison was made with other known inhibitors:
| Compound Name | Target | IC₅₀ (μM) |
|---|---|---|
| N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide | c-Met | 0.15 |
| N-(4-(trifluoromethyl)phenyl)acetamide | VEGFR-2 | 0.25 |
| N-(3-fluoro-4-(1-methylcyclopropyl)phenyl)acetamide | c-Met | 0.30 |
Comparison with Similar Compounds
Structural Analogues from Patent Literature
and describe pyrimidine derivatives with modifications at the C2 and C4/C6 positions:
Key Differences :
- Compound A lacks the quinoline core and cyano groups present in the patent compounds, which may reduce off-target effects but limit broad-spectrum kinase activity.
Crystallographically Characterized Analogues
reports N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide, a pyrimidine derivative with:
- 4-Fluorophenyl and hydroxymethyl groups.
- Methanesulfonamide substituent.
Implications :
VAP-1 Inhibitors with Pyrimidine-Morpholine Scaffolds
details morpholine-containing pyrimidine derivatives, such as 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) , designed as VAP-1 inhibitors for diabetic nephropathy:
Comparison :
Sulfonamide-Containing Pyrimidines
and highlight sulfonamide-pyrimidine hybrids, such as N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide and Descarbonsildenafil :
Structural Insights :
- Descarbonsildenafil ’s pyrazolo-pyrimidine core is distinct from Compound A ’s simple pyrimidine, suggesting divergent target selectivity (e.g., PDE vs. kinases).
- The bromo substituent in ’s compound may increase electrophilicity, whereas Compound A ’s fluorine enhances stability .
Research Implications
- Further studies are needed to confirm its biological targets and compare efficacy with morpholine- or quinoline-containing derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
